1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to a class of 3-hydroxy-pyrrol-2-one derivatives, which are characterized by a central pyrrolidinone core substituted with aromatic and functional groups. The molecule features:
- 4-(Propan-2-yl)phenyl group: A lipophilic isopropyl-substituted phenyl ring, which may improve membrane permeability .
- 3-(Dimethylamino)propyl chain: A tertiary amine side chain that could enhance solubility and influence pharmacokinetics through basicity .
The structural complexity of this compound suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric effects are critical.
Properties
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3/c1-16(2)17-6-8-18(9-7-17)22-21(23(29)19-10-12-20(26)13-11-19)24(30)25(31)28(22)15-5-14-27(3)4/h6-13,16,22,29H,5,14-15H2,1-4H3/b23-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKCZPCUENBOOS-XTQSDGFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the fluorobenzoyl group, and the addition of the dimethylamino propyl side chain.
Formation of the Pyrrolidine Ring: This step can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or an amino ketone.
Introduction of the Fluorobenzoyl Group: This can be done via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Addition of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the pyrrolidine nitrogen with 3-(dimethylamino)propyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses and side effects.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or nanomaterials.
Biology: It can be used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:
Neurotransmitter Receptors: It may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling.
Enzymes: It may inhibit or activate specific enzymes, altering metabolic pathways.
Ion Channels: It may modulate ion channel activity, affecting cellular excitability and signaling.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulkier groups (e.g., 4-tert-butylphenyl in compound 20) correlate with higher yields (62%), possibly due to improved crystallization. Electron-deficient groups (e.g., trifluoromethyl in 25) reduce yields (9%), likely due to steric or electronic hindrance during synthesis .
- Melting Points: Compounds with polar substituents (e.g., hydroxypropyl in 23) exhibit higher melting points (>240°C), suggesting strong intermolecular hydrogen bonding. The target compound’s dimethylamino group may lower its melting point compared to hydroxypropyl analogues.
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 4-fluorobenzoyl group in the target compound may enhance binding affinity to targets sensitive to electron-deficient aromatics (e.g., kinase ATP pockets) compared to 4-methylbenzoyl in compounds 20–25 .
- Aminoalkyl Chains: The 3-(dimethylamino)propyl chain could improve solubility and bioavailability over hydroxypropyl substituents (compounds 20–25), as tertiary amines resist metabolic oxidation better than secondary alcohols .
- Aromatic Substitutions : The 4-isopropylphenyl group balances lipophilicity and steric bulk, contrasting with the larger tert-butyl (compound 20) or polar trifluoromethoxy groups (compound 23), which may hinder target engagement .
Computational and Analytical Approaches
- Multiwfn Analysis : Electron localization function (ELF) studies () could predict reactive sites, such as the 3-hydroxy group, which may participate in hydrogen bonding .
- Docking Studies: AutoDock4 () might reveal that the dimethylaminopropyl chain adopts conformations favoring ionic interactions with acidic residues (e.g., aspartate or glutamate) in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
